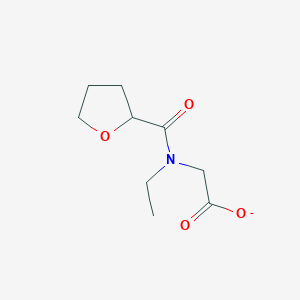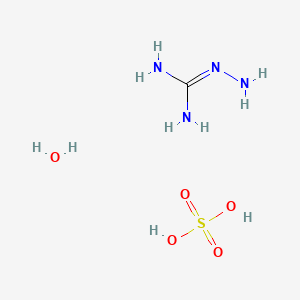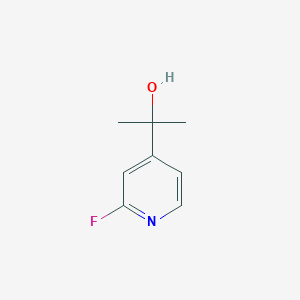
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one is a synthetic organic compound known for its unique photophysical properties It is a derivative of chromone and contains a dimethylamino group attached to a styryl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 4H-chromen-4-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated double bonds.
Substitution: Substituted products with new functional groups replacing the dimethylamino group.
科学研究应用
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging due to its fluorescence properties.
Industry: Utilized in the development of photonic and optoelectronic materials.
作用机制
The mechanism of action of (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one primarily involves its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property is due to the presence of the dimethylamino group, which acts as an electron donor, and the styryl moiety, which acts as an electron acceptor. The interaction between these groups leads to the formation of an excited state, resulting in fluorescence.
相似化合物的比较
Similar Compounds
- (E)-4-(Dimethylamino)styryl]-1-methylpyridinium iodide
- 2-[(E)-4-(Dimethylamino)styryl]-1-methylpyridinium 4-chlorobenzenesulfonate monohydrate
- [(E)-4-(Dimethylamino)styryl]triethylsilane
Uniqueness
(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one is unique due to its chromone backbone, which imparts distinct photophysical properties compared to other similar compounds
属性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]chromen-4-one |
InChI |
InChI=1S/C19H17NO2/c1-20(2)15-10-7-14(8-11-15)9-12-16-13-18(21)17-5-3-4-6-19(17)22-16/h3-13H,1-2H3/b12-9+ |
InChI 键 |
XCZVOFABZKOOEN-FMIVXFBMSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3O2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




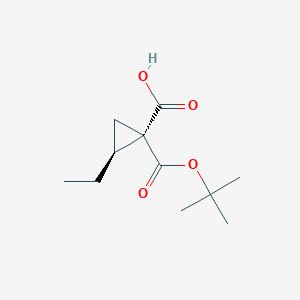
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
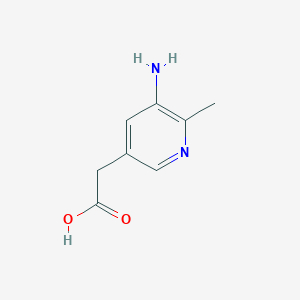

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
